molecular formula C21H13NO4 B14487612 2-Oxo-4-phenyl-2H-1-benzopyran-7-yl pyridine-3-carboxylate CAS No. 64836-32-4

2-Oxo-4-phenyl-2H-1-benzopyran-7-yl pyridine-3-carboxylate

Cat. No.: B14487612
CAS No.: 64836-32-4
M. Wt: 343.3 g/mol
InChI Key: DVTWVELQFIBEPC-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate is a chemical compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system with a phenyl group at the 4-position and a nicotinate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with nicotinic acid or its derivatives. One common method involves the use of nicotinoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate is unique due to the presence of the nicotinate ester, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

64836-32-4

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) pyridine-3-carboxylate

InChI

InChI=1S/C21H13NO4/c23-20-12-18(14-5-2-1-3-6-14)17-9-8-16(11-19(17)26-20)25-21(24)15-7-4-10-22-13-15/h1-13H

InChI Key

DVTWVELQFIBEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

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